molecular formula C17H20N8OS B2821673 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1206997-47-8

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2821673
CAS No.: 1206997-47-8
M. Wt: 384.46
InChI Key: FLIRASNDZLUGBY-UHFFFAOYSA-N
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Description

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that features a combination of pyrazole, pyrimidine, piperazine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the pyrimidine ring: The pyrazole derivative can be reacted with appropriate nitriles or amidines to form the pyrimidine ring.

    Piperazine coupling: The pyrimidine derivative can then be coupled with piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Thiadiazole formation: The final step involves the formation of the thiadiazole ring, which can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of This compound lies in its combination of multiple pharmacophores within a single molecule, which may result in unique biological activities and potential therapeutic applications.

Biological Activity

The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including anti-tubercular properties and potential applications in treating other diseases.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N6O2S\text{C}_{17}\text{H}_{20}\text{N}_6\text{O}_2\text{S}

This structure features a piperazine core, a thiadiazole moiety, and a pyrimidine ring substituted with a pyrazole group.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular properties of compounds similar to the one . A study focusing on substituted pyrimidine derivatives found several compounds with significant activity against Mycobacterium tuberculosis H37Ra. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, with IC90 values indicating effective inhibition at concentrations between 3.73 and 4.00 µM .

CompoundIC50 (µM)IC90 (µM)
Compound A1.353.73
Compound B2.184.00
Compound C40.32Not specified

The compound under review may share similar mechanisms of action due to its structural analogies with these active derivatives.

Cytotoxicity Studies

In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) indicated that many active compounds were non-toxic at therapeutic concentrations . This suggests that the compound could be further explored for safety profiles in preclinical studies.

Mechanistic Insights

The biological activity of these compounds is often attributed to their ability to inhibit specific kinases involved in cellular processes critical for pathogen survival. For instance, inhibitors targeting PfGSK3 and PfPK6 have shown promising results in blocking multiple stages of malaria life cycles . The potential for the compound to act on similar targets could be investigated through docking studies and enzyme assays.

Case Studies and Research Findings

Several case studies have been published regarding related compounds:

  • Study on Pyrazole Derivatives : Research demonstrated that pyrazole-based compounds exhibited significant anti-tubercular activity, with specific structural modifications enhancing potency .
  • Thiadiazole Compounds : Thiadiazole derivatives have been noted for their diverse biological activities, including anti-inflammatory and antimicrobial effects . The incorporation of thiadiazole into the structure may confer additional beneficial properties.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-11-8-12(2)25(21-11)15-9-14(18-10-19-15)23-4-6-24(7-5-23)17(26)16-13(3)20-22-27-16/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIRASNDZLUGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=NS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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